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Compound of Interest

Compound Name: Cyclo(RGDyC)

Cat. No.: B10827381

An overview of the application and protocols for in vitro Boron Neutron Capture Therapy
(BNCT) utilizing liposomes functionalized with Cyclo(RGDyC) peptides. These notes are
intended for researchers, scientists, and professionals in drug development.

Application Notes

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that uses a
boron delivery agent and thermal neutron irradiation.[1][2] The therapy's effectiveness hinges
on the selective accumulation of Boron-10 (1°B) in tumor cells.[3][4] When irradiated with low-
energy thermal neutrons, the 1°B atoms capture these neutrons, leading to a nuclear fission
reaction that releases high-energy alpha particles (*He) and lithium-7 (“Li) nuclei.[3] These
particles have a short path length of approximately 5-9 um, confining the cytotoxic effect to the
boron-loaded cells and sparing adjacent healthy tissue.

A significant challenge in BNCT is the efficient and selective delivery of boron to tumors.
Liposomes functionalized with cyclic arginine-glycine-aspartic acid-tyrosine-cysteine peptides,
or Cyclo(RGDyC)-liposomes, represent a promising strategy. These liposomes are designed to
target integrin avp3, a transmembrane receptor that is overexpressed on various tumor cells,
including glioblastoma (U87), and on neovasculature, such as human umbilical vein endothelial
cells (HUVEC). This dual-targeting approach aims to destroy both the tumor cells and the blood
vessels that supply them.

In vitro studies have demonstrated that c(RGDyC)-liposomes loaded with a boron agent like
sodium borocaptate (BSH) show significantly enhanced cellular uptake in avpB3-expressing
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cells compared to non-targeted liposomes. This increased uptake correlates with a more potent
cytotoxic effect following neutron irradiation, highlighting the potential of this targeted delivery
system to improve BNCT efficacy.

Data Presentation

Table 1: Physicochemical Properties of Liposome Formulations

Boron
. Mean Diameter Polydispersity Zeta Potential .
Formulation Encapsulation
(nm) Index (PDI) (mV) .
Efficiency (%)
Plain Liposomes
124.0+2.1 0.11 £ 0.02 -289+34 55+13
(LP)
c(RGDyC)-
) 131.2+35 0.13+0.01 -25.7+29 2.6+0.04
Liposomes

(Data synthesized from reference)

Table 2: Quantification of Cellular Uptake of Liposomes
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Relative
Fluorescence

Cell Line Formulation Incubation Time .
Intensity (Mean *
SD)

U87 (Glioblastoma) Plain Liposomes (LP) 3h 100 + 15

c(RGDyC)-Liposomes 3 h 200 £ 25

Plain Liposomes (LP) 16 h 150 + 20

c(RGDyC)-Liposomes 16 h 300 £ 30

HUVEC (Endothelial) Plain Liposomes (LP) 3h 100 + 18

c(RGDyC)-Liposomes 3 h 250 £ 35

Plain Liposomes (LP) 16 h 120 + 15

c(RGDyC)-Liposomes 16 h >480 + 50

*Statistically significant difference compared to Plain Liposomes (p < 0.01). (Data interpreted

from figures in reference)

Table 3: In Vitro BNCT Efficacy (Cell Viability)

Cell Line

Pre-treatment

Pre-incubation

Cell Viability (% of
Control, 4 days

Formulation Time ] o
post-irradiation)

us7 BSH Solution 3h ~60%

Plain Liposomes (LP) 3h ~55%

c(RGDyC)-Liposomes 3 h ~30%

HUVEC BSH Solution 3h ~80%

Plain Liposomes (LP) 3h ~75%

c(RGDyC)-Liposomes 3 h ~25%
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*Statistically significant reduction in cell viability compared to LP and BSH solution. (Data
interpreted from figures in reference)

Experimental Protocols & Visualizations

Protocol 1: Preparation of c(RGDyC)-Liposomes
Containing BSH

This protocol outlines the synthesis of targeted liposomes encapsulating sodium borocaptate
(BSH).

Materials:

Lipids (e.g., DSPC, Cholesterol, DSPE-PEGz2000, DSPE-PEGz2000-Maleimide)

Sodium borocaptate (BSH)

Cyclo(RGDyC) peptide

Chloroform, Methanol

Hydration buffer (e.g., PBS)

Dialysis membrane

Procedure:

e Thin Film Hydration:

1. Dissolve lipids in a chloroform/methanol mixture in a round-bottom flask.

2. Remove the organic solvent using a rotary evaporator to form a thin lipid film.
3. Dry the film under vacuum for at least 2 hours to remove residual solvent.

4. Hydrate the lipid film with a BSH solution in buffer by vortexing. This forms multilamellar
vesicles.

e Liposome Extrusion:
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1. Subject the liposome suspension to several freeze-thaw cycles.

2. Extrude the suspension through polycarbonate membranes with defined pore sizes (e.g.,
100 nm) using a mini-extruder to produce unilamellar liposomes of a uniform size.

Purification:
1. Remove unencapsulated BSH by dialysis against the hydration buffer.
Peptide Conjugation:

1. Add Cyclo(RGDyC) peptide to the purified liposome suspension containing DSPE-
PEGz2o000-Maleimide.

2. Incubate the mixture for 24 hours at 22°C to allow the thiol group on the cysteine of the
peptide to react with the maleimide group on the liposome surface (thiol-maleimide
coupling).

3. A high attachment efficiency of >98% can be achieved under these conditions.
Characterization:
1. Determine the particle size and zeta potential using dynamic light scattering.

2. Assess the boron encapsulation efficiency by measuring the boron concentration using
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) before and after purification.
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Workflow for the preparation of c(RGDyC)-liposomes.

Protocol 2: In Vitro Cellular Uptake Assay
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This protocol measures the internalization of fluorescently labeled liposomes into target cells.
Materials:

e U87 and HUVEC cell lines

o Control cell line (low avp33 expression, e.g., MCF-7)

e Cell culture medium (e.g., DMEM)

o Fluorescently labeled liposomes (e.g., encapsulating calcein)

e DAPI stain

e Fluorescence microscope

e Flow cytometer

Procedure:

o Cell Seeding: Seed cells (e.g., 1.2 x 10> cells/well) in multi-well plates (with coverslips for
microscopy) and incubate for 24 hours.

e |ncubation:

1. Replace the medium with fresh medium containing the fluorescently labeled liposome
formulations (e.g., c(RGDyC)-LP and plain LP).

2. Incubate for desired time points (e.g., 3 and 16 hours).
e Microscopy:
1. Wash cells with PBS to remove non-internalized liposomes.
2. Fix the cells (e.g., with 4% formalin).
3. Stain the nuclei with DAPI.

4. Mount the coverslips and visualize using a fluorescence microscope.
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e Flow Cytometry:
1. Wash cells with PBS and detach them using trypsin.
2. Resuspend cells in PBS.

3. Analyze the fluorescence intensity of the cell suspension using a flow cytometer to
guantify liposome uptake.

o Competition Assay (Optional): To confirm receptor-mediated uptake, pre-incubate cells with
excess free ¢(RGDyC) peptide for 30-60 minutes before adding the c(RGDyC)-liposomes. A
significant reduction in fluorescence intensity indicates competitive binding to the integrin
av3 receptor.

Mechanism of Cellular Uptake

c(RGDyC)-Liposome
(containing 1°B)

Integrin av3 Receptor

nternalization

Receptor-Mediated

Endocytosis

Boron Delivery

Tumor/Endothelial Cell

Click to download full resolution via product page

Targeting mechanism of c(RGDyC)-liposomes.
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Protocol 3: In Vitro BNCT and Viability Assessment

This protocol details the procedure for irradiating cells treated with boron-liposomes and
assessing the therapeutic effect.

Materials:

U87 and HUVEC cell lines

BSH solution, plain liposomes (LP), and ¢c(RGDyC)-liposomes

Cell culture medium

Thermal neutron source

MTT assay kit

Procedure:

o Cell Seeding and Treatment:

1. Seed cells in multi-well plates and allow them to adhere.

2. Replace the medium with medium containing the different boron formulations (BSH
solution, LP, c(RGDyC)-LP).

3. Incubate for a set period (e.g., 3 or 16 hours) to allow for cellular uptake.
e Neutron Irradiation:

1. Wash cells with fresh medium to remove extracellular boron compounds.

2. Transport the cell plates to a thermal neutron irradiation facility.

3. Irradiate the cells with a specific thermal neutron fluence (e.g., a flux of 4.5 x 107 n cm~2
s~1for 7 hours). Non-irradiated plates serve as controls.

o Cell Viability Assessment:
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1. Following irradiation, return the cells to a standard incubator.

2. Monitor cell survival over several days (e.g., 7 days).

3. On the desired day (e.g., day 4), perform an MTT assay to quantify cell viability.

4. Measure the absorbance and calculate the cell viability relative to the non-irradiated

control cells.

Experimental Workflow

1. Seed Cells

(U87, HUVEC)

2. Incubate with Boron Formulations
(BSH, LP, c(RGDyC)-LP)

3. Thermal Neutron Irradiation

4. Post-Irradiation Incubation

5. Assess Cell Viability
(MTT Assay)

6. Data Analysis
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Workflow for an in vitro BNCT experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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